2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
2-Phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 2-phenoxyacetic acid with thiosemicarbazide to form the intermediate 2-phenoxy-N-(thiazol-2-yl)acetamide. This intermediate is then subjected to cyclization under acidic conditions to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction under optimized conditions, and the purification of the final product through techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and phenoxymethyl groups, leading to the formation of corresponding phenolic and aldehyde derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more saturated heterocyclic system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Phenolic and aldehyde derivatives.
Reduction: Saturated heterocyclic compounds.
Substitution: Functionalized thiadiazole derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiadiazole ring and phenoxy groups play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 2-Phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-(Phenyl)-1,3,4-thiadiazol-2-amine
- N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine
Comparison: Compared to similar compounds, 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide stands out due to its unique combination of phenoxy and phenoxymethyl groups attached to the thiadiazole ring. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17N3O3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H17N3O3S/c1-13(24-15-10-6-3-7-11-15)17(22)19-18-21-20-16(25-18)12-23-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,19,21,22) |
InChI Key |
RJXORZRCXNWPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)COC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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